molecular formula C21H21N3O4S B292779 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No. B292779
M. Wt: 411.5 g/mol
InChI Key: WFASQZJDIMSWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathologies.

Mechanism of Action

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor (GPCR). ET-1 binds to the ET-1 receptor and activates the G protein, leading to the activation of various downstream signaling pathways. 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione blocks the binding of ET-1 to the receptor and inhibits the activation of the G protein, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been shown to have potent vasodilator effects and can improve blood flow in various tissues. It has also been shown to inhibit tumor growth and metastasis in preclinical studies. 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been shown to have anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines. It has also been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a well-characterized peptide antagonist of the ET-1 receptor and has been extensively studied for its potential therapeutic applications. It has high specificity and affinity for the ET-1 receptor and can be used to study the role of ET-1 in various pathologies. However, 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has a short half-life and requires frequent administration, which can be a limitation for some experiments.

Future Directions

1. Development of more stable and long-acting analogs of 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione for therapeutic applications.
2. Investigation of the potential of 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione in the treatment of other pathologies, such as pulmonary hypertension and renal diseases.
3. Study of the mechanisms underlying the anti-tumor effects of 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione and the potential use of 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione in cancer therapy.
4. Investigation of the potential of 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Study of the effects of 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione on the immune system and its potential use in the treatment of autoimmune diseases.

Synthesis Methods

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the peptide. The SPPS method is widely used for the synthesis of peptides with high purity and yield.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathologies. It has been shown to have potent vasodilator effects and can improve blood flow in various tissues. 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has also been shown to inhibit tumor growth and metastasis in preclinical studies.

properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H21N3O4S/c1-21(2)7-11-16(12(25)8-21)15(10-4-5-13-14(6-10)28-9-27-13)17-18(22-11)23-20(29-3)24-19(17)26/h4-6,15H,7-9H2,1-3H3,(H2,22,23,24,26)

InChI Key

WFASQZJDIMSWIS-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

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